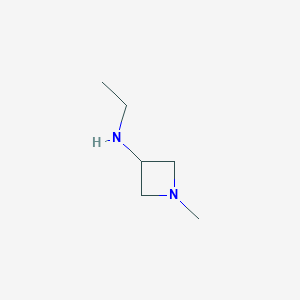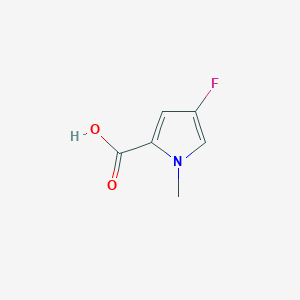
Fmoc-N-allyl-hydroxylamine
Overview
Description
Fmoc-N-allyl-hydroxylamine: is a chemical compound used primarily in the field of organic synthesis and peptide chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. The compound’s molecular formula is C18H17NO3 , and it has a molecular weight of 293.30 g/mol .
Mechanism of Action
Target of Action
Fmoc-N-allyl-hydroxylamine is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the synthesis process .
Mode of Action
The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . It is stable under acidic conditions, allowing it to protect the amino group during reactions that require such conditions . The compound can be removed under basic conditions, revealing the amino group once again .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino group, it allows for the formation of peptide bonds without interference from the amino group .
Result of Action
The use of this compound in peptide synthesis results in the successful formation of peptide bonds without interference from the amino group . This allows for the creation of complex peptides, which can have a wide range of applications in biological research and drug development .
Action Environment
The action of this compound is influenced by the pH of the environment . It is stable under acidic conditions, which allows it to protect the amino group during certain reactions . Under basic conditions, the compound can be removed, revealing the amino group . Therefore, careful control of the pH is necessary when using this compound in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-N-allyl-hydroxylamine can be synthesized through various methods. One common approach involves the reaction of Fmoc-protected amino acids with allyl hydroxylamine under specific conditions. The reaction typically requires the use of solvents such as dichloromethane (DCM) and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction . The resulting product is then purified through standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-allyl-hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Fmoc-N-allyl-hydroxylamine is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It serves as a protecting group for amines, allowing for selective deprotection and subsequent coupling reactions .
Biology: In biological research, the compound is used to modify peptides and proteins, enabling the study of protein-protein interactions and enzyme mechanisms .
Medicine: The compound’s ability to protect amine groups makes it valuable in the synthesis of peptide-based drugs and therapeutic agents .
Industry: this compound is used in the production of various industrial chemicals and materials, including hydrogels and other functional materials .
Comparison with Similar Compounds
Fmoc-protected amino acids: These compounds also contain the Fmoc protecting group and are used in peptide synthesis.
Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group for amines.
Alloc-protected amino acids: These compounds use the allyloxycarbonyl (Alloc) group for amine protection.
Uniqueness: Fmoc-N-allyl-hydroxylamine is unique due to its combination of the Fmoc protecting group and the allyl hydroxylamine moiety. This combination allows for specific applications in peptide synthesis and modification, providing advantages in terms of selectivity and efficiency .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-hydroxy-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-11-19(21)18(20)22-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,17,21H,1,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQOAGPJVDZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



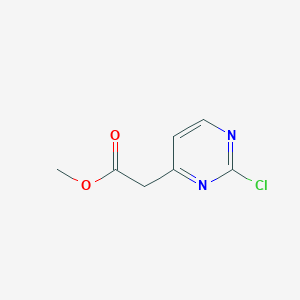
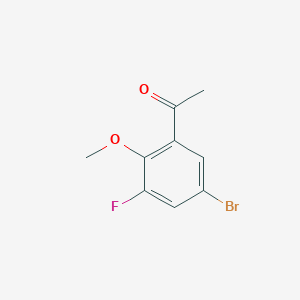
![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)
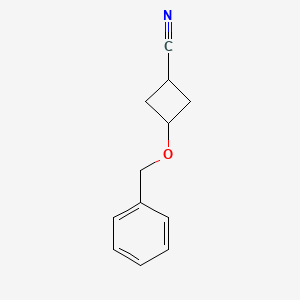

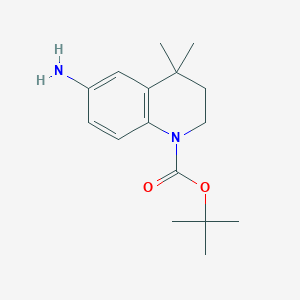
![12-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B1446702.png)

